

Physicochemical properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-4-methylpentanoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**

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Introduction: Understanding (R)-2-(Aminomethyl)-4-methylpentanoic acid

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral, non-proteinogenic β -amino acid. As a derivative of leucine, it possesses a unique structural arrangement with the amino group attached to the beta-carbon relative to the carboxyl group. This structure imparts distinct chemical and physical properties compared to its α -amino acid counterparts. In the fields of medicinal chemistry and drug development, understanding these fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, ionization state (pKa), and solid-state characteristics (melting point) directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical properties of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**. It is designed for researchers, scientists, and drug development professionals, offering not only the essential data but also the underlying scientific principles and validated experimental protocols for their determination.

Core Physicochemical Data Summary

A comprehensive understanding begins with a summary of the molecule's fundamental properties. The data presented below has been aggregated from authoritative chemical databases and serves as a foundational reference for laboratory work.

Property	Value	Source
IUPAC Name	(2R)-2-(aminomethyl)-4-methylpentanoic acid	PubChem[1]
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[1]
Molecular Weight	145.20 g/mol	PubChem[1][2]
CAS Number	210345-89-4	ChemicalBook[3]
Appearance	Off-white to white powder	Watson International[4]
Canonical SMILES	<chem>CC(C)CC(=O)O</chem>	J&K Scientific[5]
InChIKey	IAXQYBCPMFDMOJ-SCSAIBSYSA-N	PubChem[1]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters in drug development. It dictates the dissolution rate and concentration gradient, which are primary drivers of absorption from the gastrointestinal tract. For **(R)-2-(Aminomethyl)-4-methylpentanoic acid**, an amphoteric molecule with both acidic and basic functional groups, solubility is intrinsically linked to the pH of the aqueous medium.

Expert Insight: Thermodynamic vs. Kinetic Solubility

In early-stage development, a distinction must be made between kinetic and thermodynamic solubility.[6] Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a stock solution (often DMSO) when added to an aqueous buffer.[6] While useful for initial screening, it can often overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[6] For robust formulation and pre-clinical development, determining the thermodynamic solubility—the true equilibrium concentration of a

solute in a solvent at a given temperature—is essential.[6] The shake-flask method remains the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the definitive method for establishing the thermodynamic solubility of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**.

Principle: An excess amount of the solid compound is agitated in a specific solvent system (e.g., pH-adjusted buffers) for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC or UV-Vis spectrophotometry.[7][8]

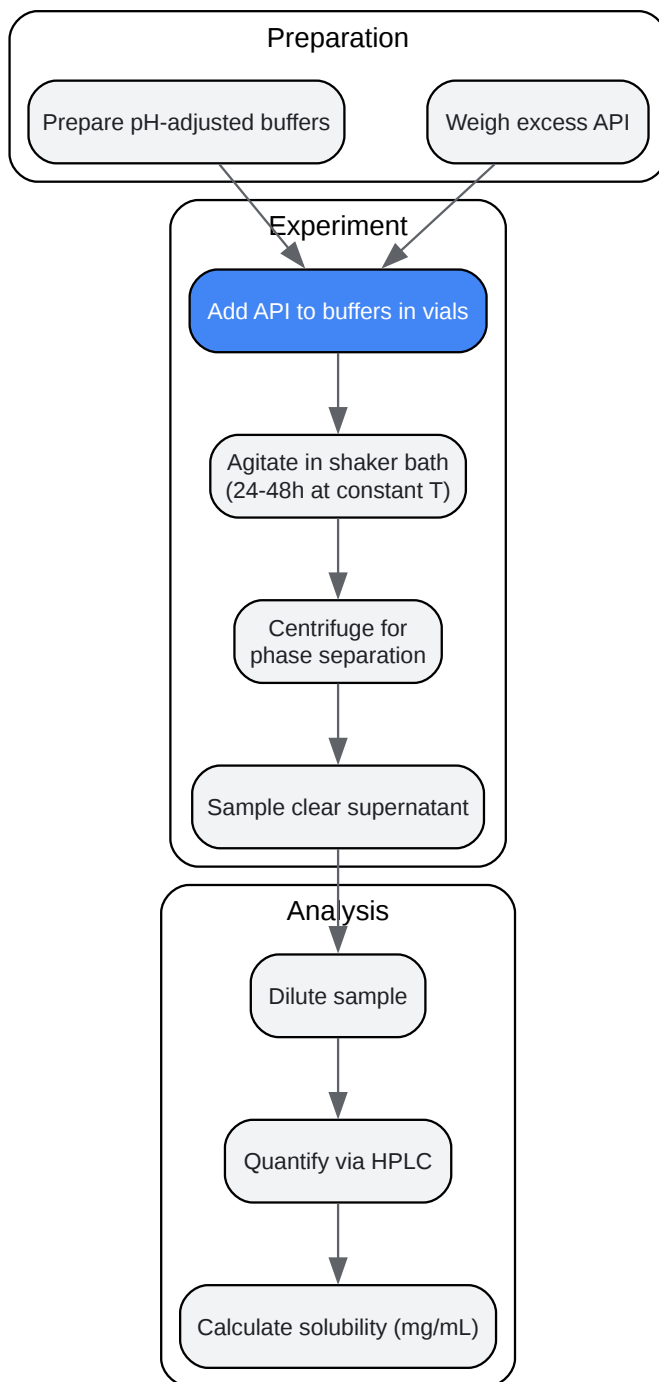
Step-by-Step Methodology:

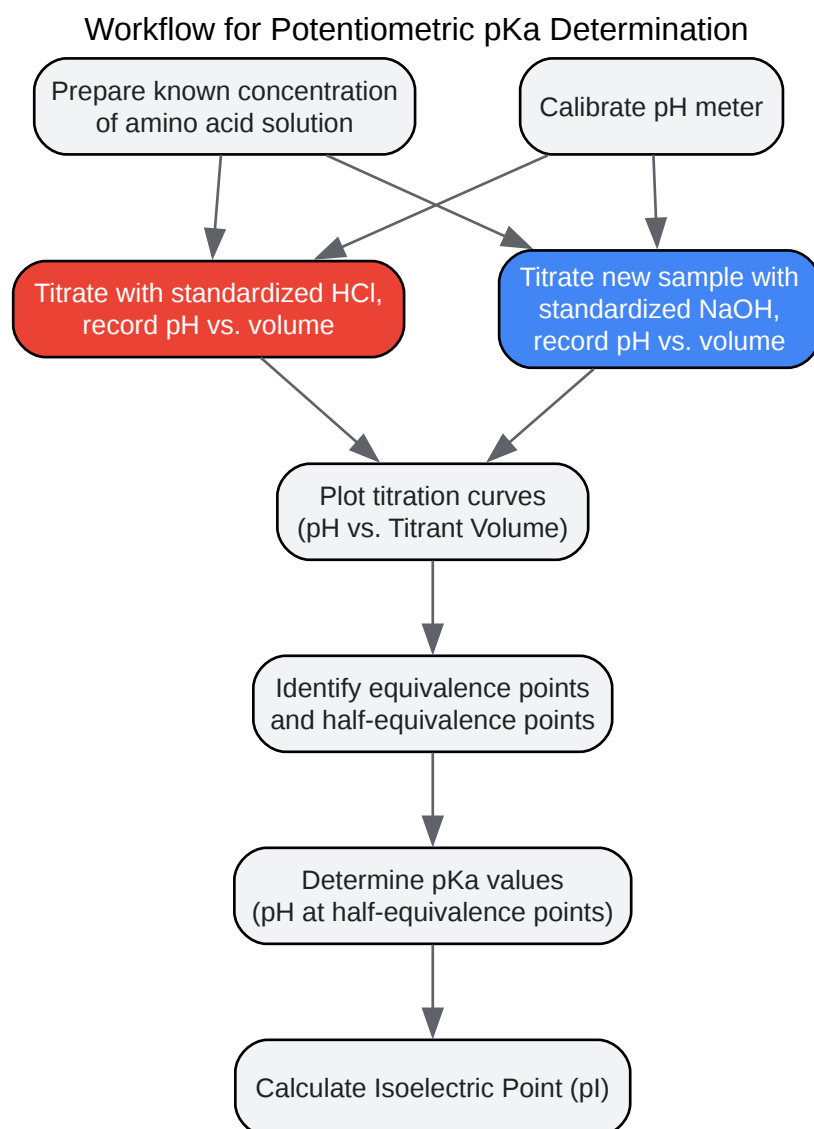
- **Preparation:** Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
- **Dispensing:** Add an excess of **(R)-2-(Aminomethyl)-4-methylpentanoic acid** to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.
- **Equilibration:** Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]
- **Phase Separation:** After equilibration, allow the samples to stand, permitting the excess solid to sediment.[7] Centrifuge the vials to ensure complete separation of the solid and liquid phases.
- **Sampling & Dilution:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.

- Validation: The presence of remaining solid in the vial after the experiment validates that the measured concentration represents the saturation solubility.

Workflow Visualization: Solubility Determination

Workflow for Thermodynamic Solubility Determination





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Caption: Potentiometric Titration Workflow

Melting Point: An Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique

used to confirm the identity and assess the purity of a compound. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. [9][10]

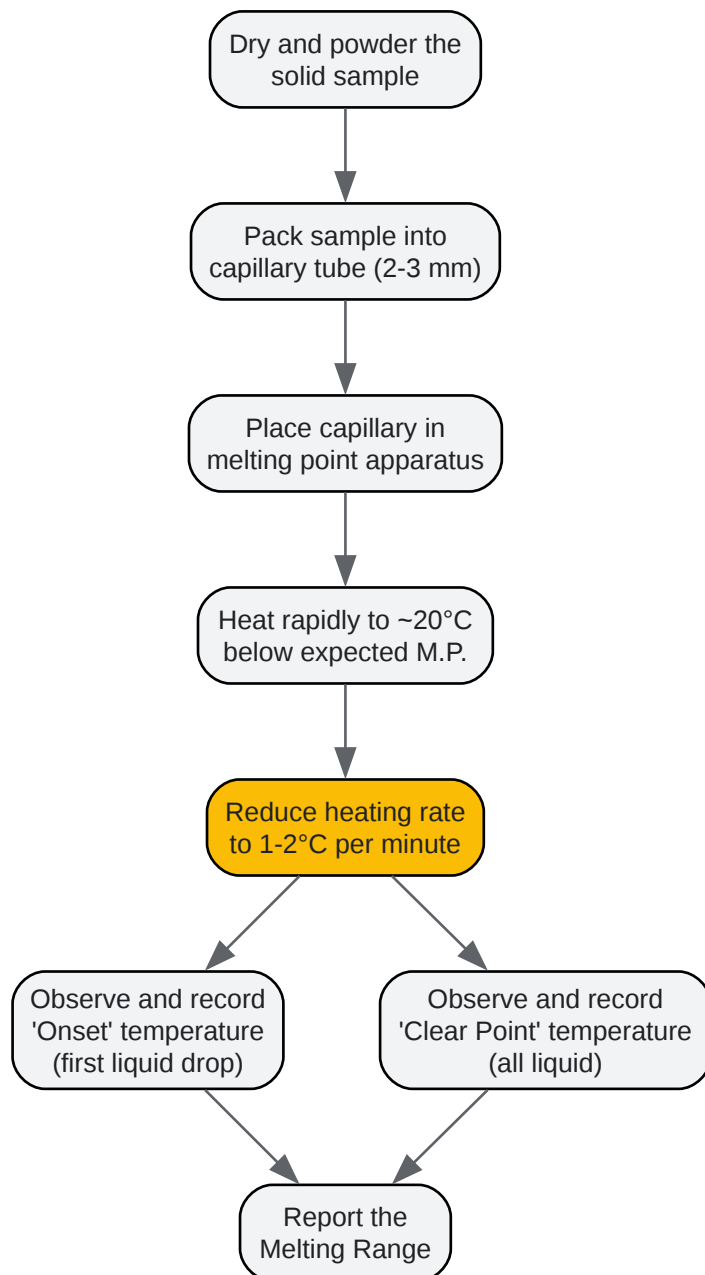
Experimental Protocol: Capillary Melting Point Determination

This method is the most common and is recognized by major pharmacopeias for its simplicity and accuracy. [9][11] Principle: A small, finely powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range. [10] Step-by-Step Methodology:

- Sample Preparation: Ensure the **(R)-2-(Aminomethyl)-4-methylpentanoic acid** sample is completely dry and finely powdered.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved. [9][12]3. Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [12]4. Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value. Allow the apparatus to cool before proceeding. 5. Accurate Determination: Heat the block at a medium rate to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium. [12]6. Observation and Recording:
 - Onset Temperature: Record the temperature at which the first droplet of liquid is observed.
 - Clear Point Temperature: Record the temperature at which the last solid crystal melts and the substance becomes a completely clear liquid. [11]7. Reporting: Report the result as a melting range (e.g., 150-151°C). For a pure compound, this range should be narrow.

Workflow Visualization: Melting Point Determination

Workflow for Capillary Melting Point Determination

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Caption: Capillary Method Workflow

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the molecular structure and identity of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the different types of protons. The acidic proton of the carboxyl group is expected to be a broad singlet far downfield, typically in the 10-12 ppm region. [13] The protons on the carbons adjacent to the amino and carboxyl groups will appear in specific regions, and their splitting patterns will provide information about neighboring protons.
 - ^{13}C NMR: The carbonyl carbon of the carboxylic acid will produce a signal in the deshielded region of 160-180 ppm. [13] The other carbon atoms in the molecule will have distinct signals in the aliphatic region.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - FTIR spectroscopy is excellent for identifying functional groups. [14] The spectrum of **(R)-2-(Aminomethyl)-4-methylpentanoic acid** is expected to show:
 - A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm^{-1} . [13] * An N-H stretching band for the primary amine, usually in the 3300-3500 cm^{-1} region.
 - A strong C=O (carbonyl) stretching band for the carboxylic acid, around 1700-1725 cm^{-1} . [15]

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